molecular formula C14H25NO4 B558345 (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid CAS No. 37736-82-6

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid

Cat. No. B558345
CAS RN: 37736-82-6
M. Wt: 271.35 g/mol
InChI Key: MSZQAQJBXGTSHP-NSHDSACASA-N
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid” is a derivative of DAP, which is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . It is also used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .


Synthesis Analysis

The synthesis of “(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of “(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid” is characterized by the presence of a tert-butyloxycarbonyl (Boc) group, which serves as the Nα-amino protecting group in peptide synthesis .


Chemical Reactions Analysis

The chemical reactions involving “(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid” are characterized by the use of amino acid ionic liquids (AAILs) for organic synthesis. The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Scientific Research Applications

Boc-Cha-OH: A Comprehensive Analysis of Scientific Research Applications

Peptide Synthesis: Boc-Cha-OH, also known as Boc-L-cyclohexylalanine, is commonly used in the synthesis of peptides. Its tert-butoxycarbonyl (Boc) group serves as a protective group for amines, particularly in the stepwise synthesis of peptides. The Boc group can be removed under mild acidic conditions without affecting other sensitive functional groups in the peptide chain.

Drug Development: The incorporation of Boc-Cha-OH into peptides can enhance their metabolic stability, making them more resistant to enzymatic degradation. This property is particularly useful in the development of peptide-based drugs, where increased stability can lead to improved pharmacokinetic profiles.

Apelin Receptor Activation: Research has shown that analogues of apelin incorporating cyclohexylalanine, such as Boc-Cha-OH, can act as potent activators of the apelin receptor . This receptor plays a role in cardiovascular function and fluid homeostasis, and its activation has therapeutic potential in treating heart failure and other cardiovascular diseases.

Antimicrobial Peptides: Cyclohexylalanine-containing peptides have been studied for their antimicrobial properties . The incorporation of Boc-Cha-OH into these peptides can contribute to their amphipathic nature, which is crucial for their ability to interact with and disrupt microbial membranes.

Proteomics Research: In proteomics, Boc-Cha-OH can be used to modify amino acids in proteins, aiding in the study of protein structure and function. The introduction of such modifications can help identify interaction sites or functional domains within proteins.

Green Chemistry: The chemoselective BOC protection offered by compounds like Boc-Cha-OH represents a green chemistry approach to protecting groups . This method avoids the use of catalysts and solvents, reducing the environmental impact of chemical synthesis.

Mechanism of Action

properties

IUPAC Name

(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZQAQJBXGTSHP-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442199
Record name Boc-Cha-OH hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid

CAS RN

37736-82-6
Record name Boc-Cha-OH hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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